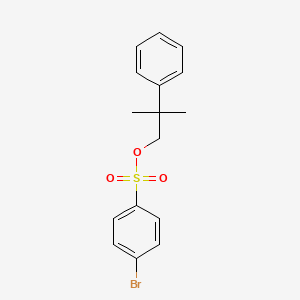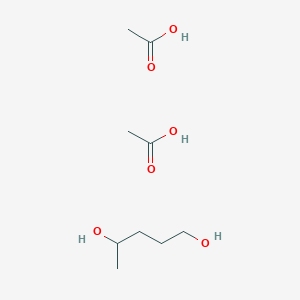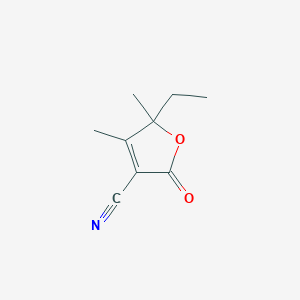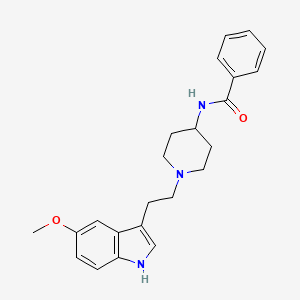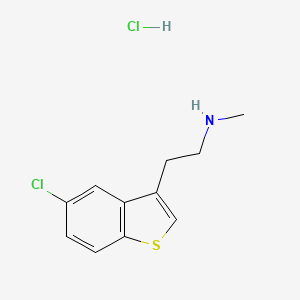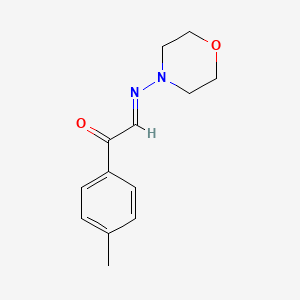
4'-Methyl-2-(morpholinoimino)acetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Methyl-2-(morpholinoimino)acetophenone is an organic compound that belongs to the class of acetophenones It is characterized by the presence of a morpholinoimino group attached to the acetophenone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl-2-(morpholinoimino)acetophenone typically involves the reaction of 4’-methylacetophenone with morpholine under specific conditions. One common method includes the use of a catalyst such as ceric ammonium nitrate (CAN) in a solvent like PEG-400. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for various applications.
化学反応の分析
Types of Reactions
4’-Methyl-2-(morpholinoimino)acetophenone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and dimethylsulfoxide (DMSO).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oximes, amines, and substituted derivatives, which can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
4’-Methyl-2-(morpholinoimino)acetophenone has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of various chemicals and materials, contributing to advancements in industrial processes.
作用機序
The mechanism of action of 4’-Methyl-2-(morpholinoimino)acetophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions. It may also interact with enzymes and receptors, influencing biological processes at the molecular level. Detailed studies are required to fully elucidate its mechanism of action and identify its molecular targets.
類似化合物との比較
Similar Compounds
4’-Methylacetophenone: A precursor in the synthesis of 4’-Methyl-2-(morpholinoimino)acetophenone.
Morpholine: A key reactant in the synthesis process.
Acetophenone Derivatives: Various derivatives of acetophenone share similar structural features and reactivity.
Uniqueness
4’-Methyl-2-(morpholinoimino)acetophenone is unique due to the presence of both the methyl and morpholinoimino groups, which impart distinct chemical and biological properties
特性
CAS番号 |
25561-39-1 |
|---|---|
分子式 |
C13H16N2O2 |
分子量 |
232.28 g/mol |
IUPAC名 |
(2E)-1-(4-methylphenyl)-2-morpholin-4-yliminoethanone |
InChI |
InChI=1S/C13H16N2O2/c1-11-2-4-12(5-3-11)13(16)10-14-15-6-8-17-9-7-15/h2-5,10H,6-9H2,1H3/b14-10+ |
InChIキー |
MQBKLVBKWWJALJ-GXDHUFHOSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C(=O)/C=N/N2CCOCC2 |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C=NN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


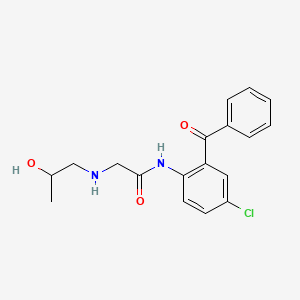
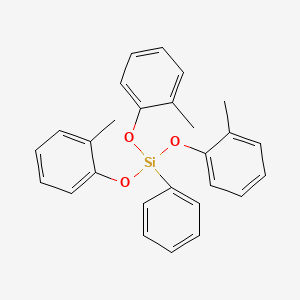
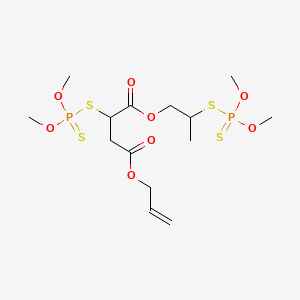
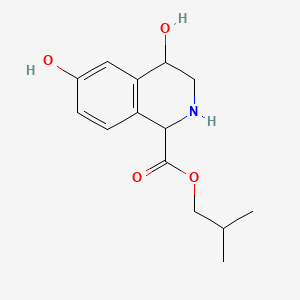
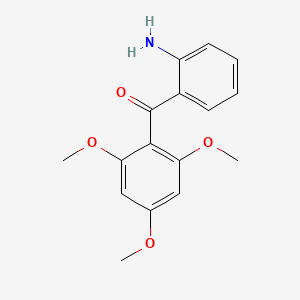

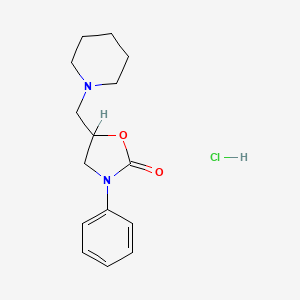
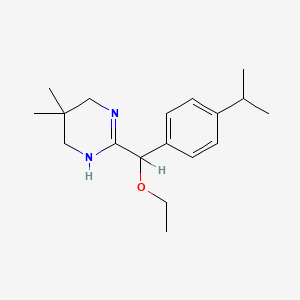
![2-(Methanesulfinyl)-1-[2-(methylamino)phenyl]ethan-1-one](/img/structure/B14688326.png)
